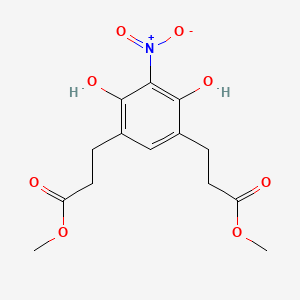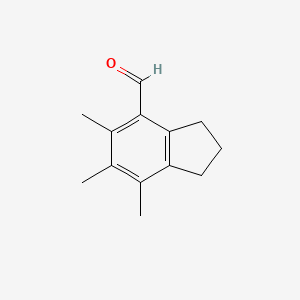
5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C12H16O It is a derivative of indene, a bicyclic hydrocarbon, and features three methyl groups and an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the alkylation of indene derivatives followed by formylation. One common method includes the Friedel-Crafts alkylation of indene with methyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. This is followed by a Vilsmeier-Haack reaction to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the indene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various halogenated derivatives depending on the halogen used.
科学研究应用
5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The indene ring structure may also interact with hydrophobic pockets in biological molecules, influencing their activity.
相似化合物的比较
Similar Compounds
1,4,7-Trimethyl-2,3-dihydro-1H-indene: Similar structure but lacks the aldehyde group.
4,7-Dimethyl-2,3-dihydro-1H-indene: Similar structure with fewer methyl groups.
2,3-Dihydro-1H-indene-5-carbaldehyde: Similar structure with different positioning of the aldehyde group.
Uniqueness
5,6,7-Trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde is unique due to the specific positioning of its methyl groups and aldehyde functional group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
属性
CAS 编号 |
88632-94-4 |
|---|---|
分子式 |
C13H16O |
分子量 |
188.26 g/mol |
IUPAC 名称 |
5,6,7-trimethyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C13H16O/c1-8-9(2)11-5-4-6-12(11)13(7-14)10(8)3/h7H,4-6H2,1-3H3 |
InChI 键 |
DWALVTAGNMLRAM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(CCC2)C(=C1C)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



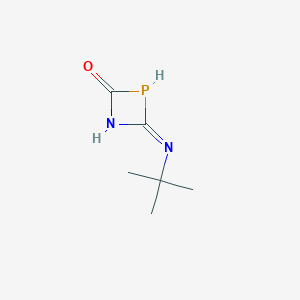
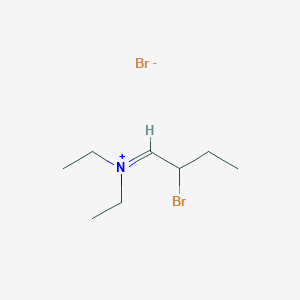
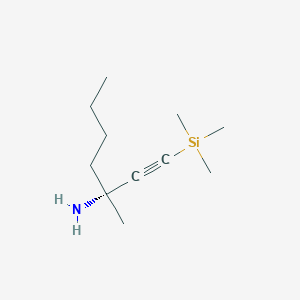
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

![2,2'-[(2-Hydroxy-1,3-phenylene)di(ethane-1,1-diyl)]diphenol](/img/structure/B14399871.png)

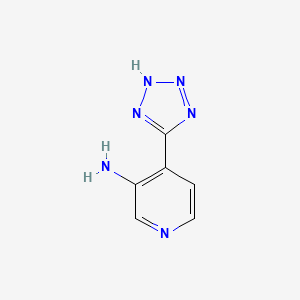
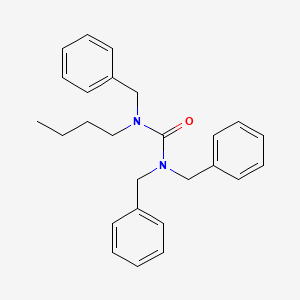
![3-[3-(4-Ethoxyphenyl)propyl]aniline](/img/structure/B14399900.png)
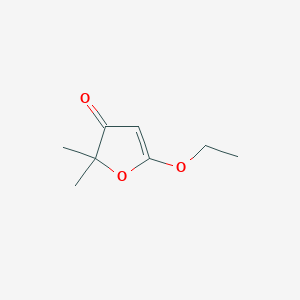
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-octadecylphenol]](/img/structure/B14399917.png)
